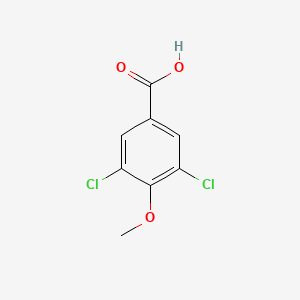

3,5-Dichloro-4-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYZTYQXKIXPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191344 | |

| Record name | Benzoic acid, 3,5-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37908-97-7 | |

| Record name | Benzoic acid, 3,5-dichloro-4-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037908977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dichloro-4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICHLORO-4-METHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dichloro-4-methoxybenzoic Acid

Abstract

3,5-Dichloro-4-methoxybenzoic acid is a halogenated aromatic carboxylic acid with significant applications in organic synthesis, particularly as a key intermediate in the preparation of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, and detailed experimental protocols. Furthermore, it explores its relevance in drug development, supported by structured data tables and process visualizations to cater to researchers, scientists, and professionals in the field.

Chemical and Physical Properties

This compound is a solid compound at room temperature. Its core structure consists of a benzene ring substituted with two chlorine atoms, a methoxy group, and a carboxylic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₃ | [1][2][3] |

| Molecular Weight | 221.04 g/mol | [1][2][4] |

| Exact Mass | 219.9693994 Da | [1] |

| Melting Point | 199-200 °C | [4] |

| Boiling Point | 296 °C | [4] |

| Density | 1.474 g/cm³ | [4] |

| XLogP3 | 2.7 | [4] |

| CAS Number | 37908-97-7 | [1][2][5] |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy group protons.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O and C-Cl bond vibrations.

While detailed spectra are not provided here, they are available in various chemical databases for reference.[1]

Experimental Protocols

The synthesis of derivatives of this compound is a common procedure in medicinal chemistry. The following protocol details the synthesis of its methyl ester, a closely related and important intermediate.

Synthesis of Methyl 3,5-Dichloro-4-methoxybenzoate

This procedure is adapted from a general method for the esterification of the corresponding hydroxybenzoic acid precursor.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Water

-

Silica gel for column chromatography

Procedure:

-

To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).[6]

-

Add 30 mL of DMF to the flask and stir the mixture at room temperature for 30 minutes.[6]

-

Add the methylating agent (e.g., methyl iodide, 48.31 mmol) to the mixture.[6]

-

Heat the reaction mixture to 80 °C and stir for 3 hours.[6]

-

Monitor the reaction to completion (e.g., by TLC).

-

After the starting material is consumed, add 100 mL of water to the reaction mixture.[6]

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[6]

-

Combine the organic extracts and wash with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.[6]

-

Purify the resulting residue by silica gel column chromatography to obtain the desired product, methyl 3,5-dichloro-4-methoxybenzoate.[6]

A similar methylation process is also described using dimethyl sulfate and potassium hydroxide in an aqueous solution.[7]

Applications in Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of pharmaceuticals. Notably, its methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, serves as a precursor in the synthesis of Gefitinib.[8] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in cancer therapy.[8]

The synthesis of Gefitinib from this precursor involves a multi-step process including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.[8]

Safety Information

This compound is classified as an irritant.[4] According to the Globally Harmonized System (GHS), it is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its primary significance in the scientific community, particularly for drug development professionals, lies in its role as a key intermediate for the synthesis of complex molecules like Gefitinib. The experimental protocols for its derivatization are well-established, making it a readily accessible building block for further chemical exploration. A thorough understanding of its properties and safe handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. Benzoic acid, 3,5-dichloro-4-methoxy- | C8H6Cl2O3 | CID 721135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 37908-97-7 [chemicalbook.com]

- 6. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 8. Buy Methyl 3,5-dichloro-4-methoxybenzoate | 24295-27-0 [smolecule.com]

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzoic Acid (CAS: 37908-97-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloro-4-methoxybenzoic acid, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its physicochemical properties, synthesis, and known applications, with a focus on presenting quantitative data in a structured format and detailing experimental protocols.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 37908-97-7 | N/A |

| Molecular Formula | C₈H₆Cl₂O₃ | N/A |

| Molecular Weight | 221.04 g/mol | N/A |

| Melting Point | 199-200 °C | N/A |

| Boiling Point | 296 °C | N/A |

| Density | 1.474 g/cm³ | N/A |

| XLogP3 | 2.7 | N/A |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Sparingly soluble in cold water; soluble in ethanol, methanol, acetone, and ethyl acetate.[1] | N/A |

Synthesis of this compound

The primary synthetic route to this compound involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. Several methods have been reported, with variations in the methylating agent and reaction conditions.

Experimental Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid

This protocol is based on a patented method for the preparation of related aromatic methoxycarboxylates and represents a common approach for this transformation.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Dimethyl sulfate

-

Potassium hydroxide

-

Water

Procedure:

-

In a suitable reaction vessel, dissolve 3,5-dichloro-4-hydroxybenzoic acid and potassium hydroxide in water.

-

While maintaining the temperature at approximately 40°C, add dimethyl sulfate dropwise to the solution over a period of 3 hours.

-

During the addition, continuously monitor and maintain the pH of the reaction mixture at 11.5 by adding a solution of potassium hydroxide.

-

After the complete addition of dimethyl sulfate, continue stirring the mixture for an additional 30 minutes.

-

The product, methyl 3,5-dichloro-4-methoxybenzoate, will precipitate out of the solution. Isolate the solid by filtration and wash it with water.

-

Dry the collected solid under a vacuum.

-

To obtain the free acid, the aqueous filtrate can be acidified, which will precipitate the this compound. This can then be isolated by filtration and dried.

Below is a workflow diagram illustrating this synthetic process.

Spectroscopic Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Commercial suppliers may possess this data, but it is not readily found in scientific literature. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily utilized as a chemical intermediate.[1][2]

-

Pharmaceutical Industry: It is a known precursor in the synthesis of various pharmaceuticals.[1] A notable application is in the preparation of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, a targeted therapy for certain types of cancer. The methyl ester of this compound, methyl 3,5-dichloro-4-methoxybenzoate, serves as a key starting material in the multi-step synthesis of Gefitinib.

-

Agrochemical Industry: This compound is also used as an intermediate in the production of agrochemicals, including herbicides, fungicides, and insecticides.[1][2]

-

Material Science: It has potential applications in the manufacture of polymer additives, coatings, and specialty resins due to its halogenated aromatic structure, which can enhance thermal stability and chemical resistance.[1]

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its structural motifs are present in molecules with known pharmacological effects.

-

Potential Antimicrobial and Anti-inflammatory Properties: Due to its halogenated aromatic scaffold, it has been investigated for potential antibacterial, antifungal, and anti-inflammatory properties.[1] However, specific studies and detailed mechanisms of action are not well-documented in the public domain.

-

Related Compound and Potential Signaling Pathway Involvement: A structurally related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester (a curcumin derivative), has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells. This pathway is crucial for regulating cell proliferation, apoptosis, and inflammation. While there is no direct evidence for this compound, its structural similarity suggests that it or its derivatives could potentially interact with components of this or similar pathways. Further investigation is warranted to explore this possibility.

The following diagram illustrates a hypothetical interaction with the Akt/NF-κB pathway, which should be considered a potential area of research rather than a confirmed mechanism for this compound.

Conclusion

This compound is a significant chemical intermediate with established applications in the synthesis of pharmaceuticals and agrochemicals. While detailed public data on its spectroscopic properties and specific biological mechanisms are currently scarce, its structural relationship to biologically active compounds suggests potential for further research and development. This guide provides a foundational understanding of this compound for professionals in the field, highlighting both what is known and where opportunities for future investigation lie.

References

synthesis of 3,5-Dichloro-4-methoxybenzoic acid from 4-hydroxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,5-dichloro-4-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available precursor, 4-hydroxybenzoic acid. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from 4-hydroxybenzoic acid is a two-step process. The first step involves the selective electrophilic chlorination of 4-hydroxybenzoic acid at the ortho positions to the hydroxyl group, yielding 3,5-dichloro-4-hydroxybenzoic acid. The second step is the methylation of the hydroxyl group of the dichlorinated intermediate to produce the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Chlorination | 4-Hydroxybenzoic Acid | Sulfuryl Chloride, Acetic Acid | 25-30 | 2-4 | ~85 |

| 2 | Methylation | 3,5-Dichloro-4-hydroxybenzoic Acid | Dimethyl Sulfate, Potassium Hydroxide, Water | 40 | 3 | >95 |

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-4-hydroxybenzoic Acid (Chlorination)

This protocol describes the selective dichlorination of 4-hydroxybenzoic acid at the 3 and 5 positions using sulfuryl chloride in acetic acid.

Materials:

-

4-Hydroxybenzoic acid

-

Sulfuryl chloride (SO₂Cl₂)

-

Glacial acetic acid

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Fume hood

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-hydroxybenzoic acid in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add sulfuryl chloride dropwise to the stirred solution. The molar ratio of 4-hydroxybenzoic acid to sulfuryl chloride should be approximately 1:2.2.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice with stirring.

-

The white precipitate of 3,5-dichloro-4-hydroxybenzoic acid will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water.

-

Dry the product in a vacuum oven.

Step 2: Synthesis of this compound (Methylation)

This protocol details the methylation of 3,5-dichloro-4-hydroxybenzoic acid using dimethyl sulfate and potassium hydroxide.

Materials:

-

3,5-Dichloro-4-hydroxybenzoic acid

-

Potassium hydroxide (85%)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

pH meter or pH paper

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve 3,5-dichloro-4-hydroxybenzoic acid and potassium hydroxide in water.[1]

-

Heat the solution to 40°C.

-

Slowly add dimethyl sulfate dropwise to the reaction mixture over a period of 3 hours.[1]

-

Maintain the pH of the reaction mixture at approximately 11.5 by the controlled addition of a potassium hydroxide solution.[1]

-

After the addition of dimethyl sulfate is complete, continue stirring the mixture for an additional 30 minutes.[1]

-

The product, methyl 3,5-dichloro-4-methoxybenzoate, will precipitate out of the solution.

-

Cool the mixture and collect the precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it in a vacuum.

-

To obtain the final carboxylic acid, the resulting ester can be hydrolyzed by heating with a base (e.g., sodium hydroxide) followed by acidification with an acid (e.g., hydrochloric acid).

Reaction Mechanisms

The synthesis proceeds through two distinct reaction mechanisms: electrophilic aromatic substitution for the chlorination step and Williamson ether synthesis for the methylation step.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Sulfuryl chloride and dimethyl sulfate are toxic and corrosive. Handle with extreme care and avoid inhalation of vapors.

-

Potassium hydroxide is a strong base and can cause severe burns. Handle with appropriate care.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the protocols to their specific laboratory conditions.

References

An In-depth Technical Guide to 3,5-Dichloro-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3,5-Dichloro-4-methoxybenzoic acid, a key intermediate in organic synthesis and pharmaceutical development. It covers the compound's fundamental properties, synthesis protocols, and its significant role in the manufacturing of targeted cancer therapies.

Compound Identification and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure consists of a benzoic acid core substituted with two chlorine atoms at the 3 and 5 positions and a methoxy group at the 4 position.

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₃ | [1][2][3] |

| Molecular Weight | 221.04 g/mol | [1][2][3] |

| CAS Number | 37908-97-7 | [1][2][4] |

| Melting Point | 199-200°C | [5] |

| Boiling Point | 296°C | [5] |

| Density | 1.474 g/cm³ | [5] |

| XLogP3 | 2.7 | [5] |

| InChIKey | XSYZTYQXKIXPRC-UHFFFAOYSA-N | [1] |

| SMILES | COC1=C(C=C(C=C1Cl)C(=O)O)Cl | [1][6] |

Experimental Protocols: Synthesis

This compound can be synthesized, though more commonly its methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, is prepared from related starting materials. A prevalent method involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid:

-

Reactants: 3,5-dichloro-4-hydroxybenzoic acid, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), and a methylating agent such as Iodomethane (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄).[7][8]

-

Procedure:

-

3,5-dichloro-4-hydroxybenzoic acid and potassium carbonate are mixed in DMF.

-

The mixture is stirred at room temperature for approximately 30 minutes.

-

The methylating agent (e.g., iodomethane) is added, and the mixture is heated to 80°C for about 3 hours.[7]

-

Reaction completion is monitored.

-

Upon completion, water is added, and the product is extracted with an organic solvent like ethyl acetate.

-

The organic extracts are combined, washed with brine, and the solvent is removed via rotary evaporation.

-

The resulting crude product is purified using silica gel column chromatography to yield methyl 3,5-dichloro-4-methoxybenzoate.[7]

-

The resulting ester can then be hydrolyzed to this compound if required.

Application in Drug Development: Synthesis of Gefitinib

Methyl 3,5-dichloro-4-methoxybenzoate, derived from this compound, is a crucial starting material in the synthesis of Gefitinib.[9] Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) kinases, which are important targets in cancer therapy.[9] The synthesis pathway highlights the importance of this chlorinated benzoic acid derivative in the pharmaceutical industry.

The following diagram illustrates a simplified workflow for the synthesis of Gefitinib, starting from the ester of this compound.

References

- 1. Benzoic acid, 3,5-dichloro-4-methoxy- | C8H6Cl2O3 | CID 721135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. This compound | 37908-97-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. PubChemLite - this compound (C8H6Cl2O3) [pubchemlite.lcsb.uni.lu]

- 7. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 8. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 9. Buy Methyl 3,5-dichloro-4-methoxybenzoate | 24295-27-0 [smolecule.com]

An In-depth Technical Guide to the Solubility of 3,5-Dichloro-4-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Solubility Profile

Quantitative solubility data for 3,5-Dichloro-4-methoxybenzoic acid in common organic solvents is sparse in publicly available literature. However, based on the general principles of solubility for similar chlorinated and methoxylated benzoic acid derivatives, a qualitative assessment can be inferred. The presence of the carboxylic acid group suggests some solubility in polar protic solvents, while the dichlorinated aromatic ring indicates potential solubility in nonpolar and polar aprotic organic solvents.

Table 1: Qualitative Solubility Assessment of this compound

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Likely Soluble | The carboxylic acid group can form hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, DMSO, DMF | Likely Soluble | The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The polar carboxylic acid and methoxy groups will likely limit solubility in nonpolar solvents. |

| Chlorinated | Dichloromethane | Likely Soluble | "Like dissolves like" principle suggests solubility in chlorinated solvents due to the presence of chlorine atoms on the aromatic ring. |

Note: This table is based on chemical structure and principles of solubility. Experimental verification is required for precise quantitative data.

Experimental Protocols: Determination of Solubility

A standard and reliable method for determining the equilibrium solubility of a compound in a given solvent is the isothermal shake-flask method . This procedure involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solid.

Isothermal Shake-Flask Method

1. Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

The container is then placed in a thermostatically controlled shaker or water bath to maintain a constant temperature (e.g., 25 °C, 37 °C).

-

The mixture is agitated for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

2. Sample Collection and Preparation:

-

After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed for a period to allow the excess solid to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe. To prevent any changes in solubility due to temperature fluctuations, the syringe can be pre-warmed or pre-cooled to the experimental temperature.

-

The collected sample is immediately filtered through a compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.

3. Quantification:

-

The filtered, saturated solution is then accurately diluted with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must be prepared using standard solutions of the compound of known concentrations.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore, this method can be used. A calibration curve is also required.

-

4. Calculation of Solubility:

-

The solubility (S) is calculated from the measured concentration of the diluted sample, taking into account the dilution factor.

-

Solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for the isothermal shake-flask solubility determination method.

Synthesis Protocol

Understanding the synthesis of this compound is also pertinent for researchers. One common method involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid.

Example Synthesis: Methylation of 3,5-dichloro-4-hydroxybenzoic acid

A general procedure for the synthesis of the methyl ester of this compound, which can then be hydrolyzed to the final product, is as follows. A mixture of 3,5-dichloro-4-hydroxybenzoic acid and this compound from a previous batch can be dissolved in water with potassium hydroxide.[1] Dimethyl sulphate is then added dropwise at a controlled temperature while maintaining the pH with additional potassium hydroxide.[1] After the reaction is complete, the precipitated methyl 3,5-dichloro-4-methoxybenzoate is filtered, washed, and dried.[1] The aqueous filtrate can be acidified to precipitate the unreacted this compound, which can be recovered.[1] The final step would be the hydrolysis of the methyl ester to yield this compound.

For a more direct synthesis of the acid, one could adapt procedures for similar compounds. For instance, a process for synthesizing 3,5-dichloro-4-methylbenzoic acid involves dissolving p-toluic acid in dichloroacetic acid with a sodium tungstate dihydrate catalyst and hydrochloric acid.[2] The mixture is heated, and hydrogen peroxide is added dropwise.[2] After the reaction, the product is isolated by reduced pressure distillation and recrystallization from methanol.[2] While this is for a related compound, it illustrates a potential synthetic strategy.

The synthesis of methyl 3,5-dichloro-4-methoxybenzoate can also be achieved by reacting 3,5-dichloro-4-hydroxybenzoic acid with potassium carbonate in DMF, followed by the addition of a methylating agent like methyl iodide at an elevated temperature.[3] The resulting ester can be purified by column chromatography and subsequently hydrolyzed to the desired carboxylic acid.[3]

Synthesis Workflow Visualization

The following diagram illustrates a generalized synthetic pathway for this compound.

Caption: Generalized synthesis pathway for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloro-4-methoxybenzoic Acid

This technical guide provides a detailed overview of the melting and boiling points of 3,5-dichloro-4-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines key physical constants and the experimental protocols for their determination.

Data Presentation

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Melting Point | 199-200°C[1] |

| Boiling Point | 296°C[1] |

Experimental Protocols

The following sections detail the standard methodologies for the determination of the melting and boiling points of a solid organic compound like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for this measurement.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[3]

-

Glass capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle (optional, for sample preparation)

Procedure:

-

Sample Preparation: The sample of this compound must be completely dry and finely powdered to ensure uniform heating.[2][4] If necessary, grind the crystals to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[3][4]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.

-

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-2°C).

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5][6] For high-melting solids like this compound, determining the boiling point requires heating the substance to a high temperature, and the Thiele tube method is often employed for this purpose with small sample sizes.[7]

Apparatus:

-

Capillary tube (sealed at one end)[6]

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Heat-stable liquid (e.g., mineral oil or silicone oil)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in the small test tube.

-

Assembly: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the sample.[7]

-

Heating: The test tube assembly is attached to a thermometer and immersed in the Thiele tube containing the heating oil.[6][7]

-

Observation: The Thiele tube is heated gently at the side arm.[6] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7] Heating is continued until a steady stream of bubbles is observed.

-

Recording the Boiling Point: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6][7]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of chemical compounds.

Caption: Logical workflow for assessing sample purity using melting point determination.

Caption: Experimental workflow for determining the boiling point using the capillary method.

References

- 1. echemi.com [echemi.com]

- 2. westlab.com [westlab.com]

- 3. Determination of Melting Point [wiredchemist.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Profile of 3,5-Dichloro-4-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dichloro-4-methoxybenzoic acid, a compound of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 - 8.1 | Singlet | 2H | Aromatic H (H-2, H-6) |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) |

| ~13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carboxylic Acid (C=O) |

| ~156 | Aromatic C (C-4) |

| ~131 | Aromatic C (C-2, C-6) |

| ~129 | Aromatic C (C-1) |

| ~124 | Aromatic C (C-3, C-5) |

| ~61 | Methoxy (-OCH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580, ~1470 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~870 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Proposed Fragment |

| 220/222/224 | [M]⁺ (Molecular Ion) |

| 205/207/209 | [M - CH₃]⁺ |

| 177/179 | [M - COOH]⁺ |

Note: The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The spectroscopic data presented were obtained using standard analytical techniques as detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation delay.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis was performed on a mass spectrometer equipped with an Electron Ionization (EI) source. A dilute solution of the sample in methanol was introduced into the instrument. The spectrum was recorded with an ionization energy of 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the generalized workflow for the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

Unveiling the Biological Potential of 3,5-Dichloro-4-methoxybenzoic Acid and Its Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxybenzoic acid and its derivatives represent a class of chemical compounds with emerging biological significance. The structural features of this scaffold, characterized by a chlorinated and methoxylated benzene ring attached to a carboxylic acid or its modified functional group, have drawn interest in the fields of medicinal chemistry and agrochemicals. This technical guide provides an in-depth analysis of the reported biological activities, supported by experimental data and detailed methodologies, to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. While data on the parent acid is limited, studies on its close derivatives provide valuable insights into its potential applications.

Antimicrobial Activity

A notable derivative, 3,5-dichloro-4-methoxybenzaldehyde , has demonstrated significant antimicrobial activity against various plant-pathogenic bacteria and fungi. This suggests that the core 3,5-dichloro-4-methoxyphenyl moiety is a key contributor to its biological action.

Table 1: Minimum Inhibitory Concentration (MIC) of 3,5-Dichloro-4-methoxybenzaldehyde against Plant Pathogens [1][2]

| Pathogen | Type | MIC (µg/mL) |

| Clavibacter michiganensis | Bacterium | 10 |

| Ralstonia solanacearum | Bacterium | 10 |

| Alternaria brassicicola | Fungus | 0.1 - 1 |

| Colletotrichum orbiculare | Fungus | 0.1 - 1 |

More complex derivatives, such as (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy)phenyl) aryl methanones , have also been synthesized and evaluated for their antimicrobial properties against human pathogens. One particular derivative, compound 10f from a studied series, exhibited significant antibacterial activity.[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Derivative 10f against Human Pathogens [3]

| Pathogen | Gram Stain | MIC (µg/mL) |

| Bacillus subtilis | Positive | - |

| Staphylococcus aureus | Positive | - |

| Staphylococcus epidermidis | Positive | - |

| Bacillus cereus | Positive | - |

| Escherichia coli | Negative | - |

| Pseudomonas aeruginosa | Negative | - |

| Salmonella typhi | Negative | - |

| Klebsiella pneumoniae | Negative | - |

| Note: Specific MIC values for individual human pathogens were not provided in the abstract, but the compound was noted to have significant activity at lower concentrations compared to other analogues in the series. |

Antioxidant Activity

Anticancer Potential

The most significant therapeutic link for this class of compounds is the role of methyl 3,5-dichloro-4-methoxybenzoate as a key precursor in the synthesis of Gefitinib , an epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[4] This association implies that derivatives of this compound may have the potential to be developed into kinase inhibitors or other anticancer agents.

Furthermore, related benzoic acid derivatives have been investigated as histone deacetylase (HDAC) inhibitors .[5] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets for cancer therapy.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

-

Preparation of Test Compound Stock Solution: Dissolve the compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile broth medium to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well and mix thoroughly. Transfer 100 µL from the first well to the second well and repeat this two-fold serial dilution across the plate, typically leaving the last well as a growth control (no compound).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well (except for a sterility control well) with a defined volume of the microbial suspension (e.g., 10 µL), resulting in a final cell concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound in which no turbidity (growth) is observed.

Experimental workflow for the Broth Microdilution Assay.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.

General workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

While direct mechanistic studies on this compound are limited, the activities of related compounds suggest potential signaling pathways that could be modulated.

Histone Deacetylase (HDAC) Inhibition

Benzoic acid derivatives have been identified as potential HDAC inhibitors.[5] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can restore the expression of tumor suppressor genes, making it a valuable strategy in cancer therapy.

Hypothesized HDAC inhibition pathway for benzoic acid derivatives.

Conclusion and Future Directions

This compound and its derivatives present a promising scaffold for the development of new therapeutic and agrochemical agents. The available data highlights their potential as antimicrobial and anticancer compounds. The role of methyl 3,5-dichloro-4-methoxybenzoate as a building block for the EGFR inhibitor Gefitinib underscores the importance of this chemical class in cancer drug discovery.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of derivatives, including simple amides and esters, to establish clear structure-activity relationships. Direct quantitative assessment of their antioxidant and anticancer activities, including IC50 values against a panel of cancer cell lines, is crucial. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds, such as their potential effects on EGFR, HDACs, and other relevant cellular processes. Such investigations will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. Buy Methyl 3,5-dichloro-4-methoxybenzoate | 24295-27-0 [smolecule.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 3,5-Dichloro-4-methoxybenzoic Acid in Complex Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, has emerged as a pivotal building block in the landscape of modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing chlorine atoms flanking a methoxy group, coupled with a reactive carboxylic acid moiety, renders it a versatile precursor for the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and, most importantly, the strategic applications of this compound as a precursor in the synthesis of high-value compounds, with a particular focus on pharmaceutical agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic precursor is fundamental to its effective utilization. The key data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₃ | [1] |

| Molecular Weight | 221.04 g/mol | [1] |

| CAS Number | 37908-97-7 | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 184-187 °C | [2] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like ethanol and acetone. | [2] |

| pKa | Not available |

Synthesis of this compound

The primary and most common route to this compound involves the methylation of 3,5-dichloro-4-hydroxybenzoic acid. This reaction can be achieved through various methods, with the choice of reagents and conditions influencing the yield and purity of the final product.

Experimental Protocol: Methylation of 3,5-dichloro-4-hydroxybenzoic acid

A widely employed method for the synthesis of the methyl ester, methyl 3,5-dichloro-4-methoxybenzoate, which can be subsequently hydrolyzed to the desired acid, is detailed below.

Reaction:

Caption: Simplified EGFR/HER-2 signaling pathway and the point of inhibition by Gefitinib.

Experimental Workflow for the Synthesis of Gefitinib

The synthesis of Gefitinib from methyl 3,5-dichloro-4-methoxybenzoate is a multi-step process that highlights the versatility of this precursor. The general workflow is outlined below.

Caption: General workflow for the synthesis of Gefitinib from methyl 3,5-dichloro-4-methoxybenzoate.

Detailed Experimental Protocols for Gefitinib Synthesis

The following protocols provide a more detailed look at the key transformations in the synthesis of Gefitinib, starting from an intermediate derived from methyl 3,5-dichloro-4-methoxybenzoate. These steps are based on established synthetic routes.

Step 1: Alkylation

The initial step often involves the alkylation of a related hydroxy-substituted precursor to introduce a side chain that is later functionalized.

Step 2: Nitration

Nitration of the aromatic ring is a crucial step to introduce a nitro group, which will be subsequently reduced to an amine for the formation of the quinazoline ring system.

-

Reagents: Nitric acid, acetic acid.

-

Procedure: The substituted benzoate is dissolved in a mixture of acetic acid and nitric acid is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for several hours and then worked up by pouring into ice-water and extracting the product.

Step 3: Reduction

The nitro group is reduced to an amino group, a key transformation for the subsequent cyclization reaction.

-

Reagents: Iron powder, acetic acid.

-

Procedure: The nitro-substituted compound is treated with iron powder in acetic acid. The reaction mixture is heated and then filtered to remove the iron salts. The product is isolated from the filtrate.

Step 4: Cyclization

The amino-substituted intermediate undergoes cyclization to form the core quinazoline structure.

-

Reagents: Formamidine acetate, ethanol.

-

Procedure: The aminobenzoate is refluxed with formamidine acetate in a solvent like ethanol to construct the quinazoline ring.

Step 5: Chlorination

The hydroxyl group on the quinazoline ring is converted to a chlorine atom to facilitate the subsequent nucleophilic aromatic substitution.

-

Reagents: Thionyl chloride (SOCl₂), catalytic DMF.

-

Procedure: The quinazolinone is treated with thionyl chloride, often with a catalytic amount of DMF, to yield the chloroquinazoline.

Step 6: Amination

The final key step is the nucleophilic aromatic substitution of the chlorine atom with the appropriate aniline to install the side chain of Gefitinib.

-

Reagents: 3-Chloro-4-fluoroaniline, isopropanol.

-

Procedure: The chloroquinazoline is reacted with 3-chloro-4-fluoroaniline in a solvent such as isopropanol at elevated temperatures to afford Gefitinib.

Broader Applications in Organic Synthesis

Beyond its role in the synthesis of Gefitinib, this compound and its derivatives are valuable precursors for a range of other molecular scaffolds. The carboxylic acid moiety can be readily converted into a variety of functional groups, including amides, esters, and acid chlorides, providing access to a wide array of derivatives.

Amide Bond Formation

The carboxylic acid can be activated and coupled with various amines to form amide bonds, a common linkage in many biologically active molecules.

-

General Procedure: The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride. [3]The acid chloride is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to yield the amide. [3]Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using a variety of coupling reagents such as HATU or DCC.

Esterification

Esterification of the carboxylic acid is another common transformation, often used to modify the physicochemical properties of a molecule or to act as a protecting group.

-

General Procedure (Fischer Esterification): The carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). [4]The reaction is typically driven to completion by removing the water that is formed.

Conclusion

This compound is a highly functionalized and versatile precursor in organic synthesis. Its utility is prominently demonstrated in the multi-step synthesis of the important anti-cancer drug, Gefitinib. The strategic placement of its substituents allows for a range of chemical transformations, making it a valuable starting material for the construction of complex and biologically active molecules. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the work of researchers and professionals in the field, enabling the continued exploration of this important synthetic building block in the development of new pharmaceuticals and other valuable chemical entities.

References

discovery and history of 3,5-Dichloro-4-methoxybenzoic acid

An In-depth Technical Guide on 3,5-Dichloro-4-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, and its role as a key intermediate in the development of pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 37908-97-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₈H₆Cl₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 221.04 g/mol | --INVALID-LINK-- |

| Melting Point | 199-200 °C | --INVALID-LINK-- |

| Boiling Point | 296 °C | --INVALID-LINK-- |

| Density | 1.474 g/cm³ | --INVALID-LINK-- |

| XLogP3 | 2.7 | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

Experimental Protocols

Several synthetic routes to this compound and its derivatives have been reported. The following protocols are based on patented methods and chemical literature.

Synthesis of Methyl 3,5-dichloro-4-methoxybenzoate from 3,5-dichloro-4-hydroxybenzoic acid

This protocol describes the methylation of 3,5-dichloro-4-hydroxybenzoic acid to its corresponding methyl ester.[1]

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

This compound (from a previous batch, optional)

-

85% Potassium hydroxide (KOH)

-

Dimethyl sulphate ((CH₃)₂SO₄)

-

Water

Procedure:

-

Dissolve 76.6 g (0.37 mol) of 3,5-dichloro-4-hydroxybenzoic acid and 28.7 g (0.13 mol) of this compound in 350 ml of water containing 67 g of 85% potassium hydroxide.

-

Add 155 g (1.22 mol) of dimethyl sulphate dropwise at 40°C over 3 hours.

-

Maintain the pH at 11.5 during the addition by adding potassium hydroxide.

-

After the addition is complete, continue stirring for 30 minutes.

-

The precipitated methyl 3,5-dichloro-4-methoxybenzoate is collected by suction filtration, washed with water, and dried under vacuum.

-

The aqueous filtrate is acidified to precipitate unreacted this compound, which is then isolated by filtration and dried.

Synthesis of 3,5-dichloro-4-methylbenzoic acid from p-methylbenzoic acid

This patented method outlines a multi-step synthesis starting from p-methylbenzoic acid.[2]

Materials:

-

p-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

tert-Butyl alcohol

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous aluminum trichloride (AlCl₃)

-

Hydroquinone

-

Nitrogen-chlorine gas mixture

-

10% Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

Esterification: In a reaction kettle, add p-methylbenzoic acid to thionyl chloride. Add DMF dropwise and carry out a reflux reaction. Distill off the excess thionyl chloride under atmospheric pressure. Add tert-butyl alcohol dropwise to the substrate, maintain the temperature at 50°C, and stir for 30 minutes to obtain tert-butyl p-methylbenzoate.

-

Chlorination: Dissolve the tert-butyl p-methylbenzoate in dichloromethane. Add anhydrous aluminum trichloride and hydroquinone. React in a dark place while introducing a nitrogen-chlorine gas mixture to yield tert-butyl 3,5-dichloro-4-methylbenzoate.

-

Hydrolysis and Acidification: Distill off the dichloromethane solvent. Quench the aluminum trichloride by the dropwise addition of ice water. Add a 10% sodium hydroxide solution dropwise to carry out alkaline hydrolysis until the pH reaches 14. Filter the solution. Acidify the filtrate with hydrochloric acid to precipitate the product. Filter the precipitate and recrystallize from methanol to obtain 3,5-dichloro-4-methylbenzoic acid.

Role in Drug Development

This compound is a key intermediate in the synthesis of Gefitinib, a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[3] EGFR is a critical target in cancer therapy, and its inhibition can block signaling pathways that promote tumor growth.[3] The synthesis of Gefitinib involves the conversion of this compound into its methyl ester, followed by a series of reactions including nitration, reduction, cyclization, chlorination, and amination.[3]

Visualizations

Synthesis Workflow of a Gefitinib Precursor

The following diagram illustrates a generalized workflow for the synthesis of a key precursor to Gefitinib, starting from 3,5-dichloro-4-hydroxybenzoic acid.

References

The Pivotal Role of 3,5-Dichloro-4-methoxybenzoic Acid in Modern Drug Discovery and Beyond: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloro-4-methoxybenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a molecule of significant interest in the landscape of pharmaceutical and agrochemical research. While its primary recognition comes from its crucial role as a key building block in the synthesis of targeted cancer therapies, ongoing research into its derivatives hints at a broader spectrum of potential biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, known research applications, and potential future directions for this compound, tailored for professionals in drug development and scientific research.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is fundamental to its application in research and synthesis. These properties influence its reactivity, solubility, and handling procedures.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₆Cl₂O₃ | [2][3] |

| Molecular Weight | 221.04 g/mol | [2][3] |

| CAS Number | 37908-97-7 | [2][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Not consistently reported | |

| Solubility | Slightly soluble in water, soluble in organic solvents like DMF and methanol. | [4] |

Synthesis of this compound and its Methyl Ester

The synthesis of this compound and its derivatives is well-documented, with the methylation of 3,5-dichloro-4-hydroxybenzoic acid being a common strategy. The methyl ester, in particular, is a direct precursor in several synthetic routes.

Experimental Protocol: Synthesis of Methyl 3,5-Dichloro-4-methoxybenzoate

This protocol describes the methylation of 3,5-dichloro-4-hydroxybenzoic acid to yield its methyl ester, a key intermediate.

Materials:

-

3,5-dichloro-4-hydroxybenzoic acid

-

Potassium carbonate (K₂CO₃)

-

N,N-dimethylformamide (DMF)

-

Iodomethane (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Ethyl acetate

-

Brine solution

-

Water

-

Silica gel for column chromatography

Procedure:

-

To a 200 mL flask, add 3,5-dichloro-4-hydroxybenzoic acid (5.00 g, 24.15 mmol) and potassium carbonate (6.68 g, 48.3 mmol).[4]

-

Add 30 mL of DMF to the flask and stir the mixture at room temperature for 30 minutes.[4]

-

Add the methylating agent (iodomethane or dimethyl sulfate, 48.31 mmol) to the mixture.[4]

-

Heat the reaction mixture to 80°C and stir for 3 hours, monitoring the reaction for the complete consumption of the starting material.[4]

-

After the reaction is complete, add 100 mL of water to the mixture.[4]

-

Extract the aqueous mixture with ethyl acetate (3 x 200 mL).[4]

-

Combine the organic extracts and wash with brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.[4]

-

Purify the resulting residue by silica gel column chromatography to obtain the desired product, methyl 3,5-dichloro-4-methoxybenzoate.[4]

Caption: Workflow for the synthesis of methyl 3,5-dichloro-4-methoxybenzoate.

Core Application: Intermediate in the Synthesis of Gefitinib

The most prominent and well-established application of this compound and its derivatives is in the synthesis of Gefitinib (Iressa®), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[5][6] Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[5][6]

The synthesis of Gefitinib is a multi-step process where the 3,5-dichloro-4-methoxyphenyl moiety serves as a crucial structural component of the final drug molecule. Various synthetic routes have been developed, often utilizing methyl 3,5-dichloro-4-methoxybenzoate as a key starting material or intermediate.[6][7]

Signaling Pathway: EGFR Inhibition by Gefitinib

Gefitinib functions by inhibiting the tyrosine kinase activity of EGFR, a receptor that plays a fundamental role in cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, thereby inhibiting tumor growth.[9][10]

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Potential Research Applications Beyond a Synthetic Intermediate

While its role as a precursor is well-defined, the inherent chemical structure of this compound suggests potential for direct biological activity, a notion supported by studies on structurally related compounds.

Antimicrobial Activity

Derivatives of benzoic acid are known to possess antimicrobial properties.[11][12] The presence of chlorine atoms on the benzene ring can enhance this activity. Research on various chlorobenzoic acid derivatives has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol provides a general method for assessing the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Materials:

-

This compound

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solution with the sterile broth to achieve a range of concentrations.[14][15]

-

Inoculum Preparation: Culture the test microorganisms overnight and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.[16]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Herbicidal Activity

The structural similarity of this compound to known herbicides like Dicamba (3,6-dichloro-2-methoxybenzoic acid) suggests its potential as a phytotoxic agent.[17] Dichlorobenzoic acid derivatives can act as herbicides by inhibiting key enzymes in plant metabolic pathways, such as protoporphyrinogen oxidase (PPO).[17] Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell damage and plant death.[17] Further research is needed to evaluate the specific herbicidal activity and mode of action of this compound.

Scaffold for Novel Drug Design

The rigid, substituted phenyl ring of this compound makes it an attractive scaffold for the design of novel therapeutic agents targeting a variety of biological targets. The carboxylic acid group provides a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of compounds for high-throughput screening.[18] Its derivatives have been explored as potential inhibitors of enzymes such as cholinesterases, which are relevant in the context of Alzheimer's disease.[17]

Future Research Directions

The full potential of this compound as a bioactive molecule remains to be explored. Future research should focus on:

-

Direct Biological Activity Screening: Comprehensive screening of the compound against a wide range of biological targets, including various enzymes, receptors, and microbial strains, is warranted.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Investigating the relationship between the structural features of this compound derivatives and their biological activities can guide the design of more potent and selective compounds.

-

Mechanism of Action Studies: For any identified biological activities, detailed studies are needed to elucidate the underlying molecular mechanisms and signaling pathways involved.

-

Development of Novel Derivatives: The synthesis and evaluation of new derivatives with modified substitution patterns could lead to the discovery of compounds with improved therapeutic or agrochemical properties.

Conclusion

This compound is a molecule with a firmly established and critical role in the synthesis of the life-saving anti-cancer drug, Gefitinib. While this application in medicinal chemistry is its most significant contribution to date, the structural features of the molecule and the biological activities of its relatives suggest a promising future for further research. Its potential as an antimicrobial or herbicidal agent, and its utility as a scaffold for the development of new therapeutics, make this compound a compound of continued interest for scientists and researchers in the pharmaceutical and chemical industries. Further exploration of its direct biological effects is a logical and potentially fruitful avenue for future scientific investigation.

References

- 1. Benzoic acid, 3,5-dichloro-4-methoxy- | C8H6Cl2O3 | CID 721135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. METHYL 3,5-DICHLORO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ukm.my [ukm.my]

- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EGFR Mediates Responses to Small-Molecule Drugs Targeting Oncogenic Fusion Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US10815180B2 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (DICAMBA) - Google Patents [patents.google.com]

- 11. ymerdigital.com [ymerdigital.com]

- 12. ijcrt.org [ijcrt.org]

- 13. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3,5-Dichloro-4-methoxybenzoic acid

This guide provides comprehensive safety and handling information for 3,5-Dichloro-4-methoxybenzoic acid (CAS No: 37908-97-7), intended for researchers, scientists, and professionals in drug development.[1] The following sections detail the hazards, precautionary measures, emergency procedures, and proper handling protocols for this compound.

Section 1: Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity and eye irritation.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation.[3][4][5] |

Note: Some classifications are inferred from structurally similar compounds and are provided for comprehensive guidance.

Section 2: Precautionary Measures and Safe Handling

Adherence to prescribed precautionary measures is crucial to minimize risk when handling this compound.

Table 2: GHS Precautionary Statements

| Type | Code | Precautionary Statement |

| Prevention | P261 | Avoid breathing dust, fume, gas, mist, vapours, or spray.[4][5] |

| P264 | Wash skin thoroughly after handling.[2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[2][3] | |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[2][3][4][6] | |

| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[3][4] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4][6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4][5] | |

| P330 | Rinse mouth.[2][3] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[3][4] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] |

| P405 | Store locked up.[3][4][6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |

Section 3: Experimental and Handling Protocols

While specific experimental protocols for determining the toxicological properties of this compound are not detailed in the provided safety data sheets, a general workflow for safe chemical handling and spill response is outlined below.

The following diagram illustrates the logical workflow for safely managing chemicals in a laboratory setting, from initial assessment to final disposal.